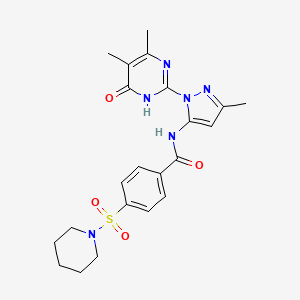
3-benzyl-2-((4-nitrobenzyl)thio)-4-oxo-N-propyl-3,4-dihydroquinazoline-7-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of quinazoline, a class of organic compounds with a two-ring structure, consisting of a benzene ring fused to a pyrimidine ring . It has various substituents, including a benzyl group, a nitrobenzyl group, and a propyl group. The presence of these groups could potentially influence the compound’s properties and reactivity .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the quinazoline core and the addition of the various substituents. The exact method would depend on the specific reagents and conditions used .Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is likely to be complex. The quinazoline core is a bicyclic structure, and the various substituents will add additional complexity. The presence of the nitro group on the benzyl substituent could potentially introduce interesting electronic effects .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various substituents. For example, the nitro group is electron-withdrawing, which could make the benzyl ring more susceptible to electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the nitro group could increase its polarity, potentially affecting its solubility in various solvents .Aplicaciones Científicas De Investigación
Chemical and Spectral Study of Quinazolines
A study by Thakkar and Patel (1969) explored the preparation and UV spectra of various nitro-2-benzyl-3H-4-ketoquinazolines and their derivatives. These compounds were synthesized through condensation and reaction processes, offering insights into their chemical behaviors and spectral properties, which are essential for understanding the fundamental characteristics of quinazoline derivatives Thakkar & Patel, 1969.
Synthesis and Cytotoxic Activity of Quinazoline Derivatives
Bu et al. (2001) synthesized a series of quinazoline derivatives bearing cationic side chains, demonstrating their cytotoxic activity against cancer cell lines. This research highlights the potential therapeutic applications of quinazoline derivatives in cancer treatment Bu et al., 2001.
Synthesis of Quinazoline Alkaloid Structures
Nery et al. (2003) described a practical method for converting carboxylic acids to carboxamides, leading to the synthesis of quinazoline alkaloid structures. This methodological approach can be applied in synthesizing complex quinazoline derivatives with potential biological activities Nery et al., 2003.
Synthesis and Characterization of Quinazoline Derivatives for Pharmacological Applications
Rahman et al. (2014) explored the synthesis of N-substituted quinazolinyl benzene sulfonamide derivatives and evaluated their diuretic, antihypertensive, and anti-diabetic potential in rats. This study provides a framework for developing quinazoline-based pharmacological agents Rahman et al., 2014.
Ni(II)-Catalyzed Oxidative Coupling of Benzamides and Toluene Derivatives
Aihara et al. (2014) demonstrated the Ni(II)-catalyzed oxidative coupling between C(sp(2))-H in benzamides and C(sp(3))-H in toluene derivatives. This reaction methodology could be instrumental in the synthesis of complex quinazoline derivatives, offering a new approach to constructing diverse molecular architectures Aihara et al., 2014.
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
The primary targets of this compound are currently unknown. The compound is a derivative of benzimidazole , which is known to have a wide range of therapeutic potential, including antiulcer, analgesic, and anthelmintic effects . .
Mode of Action
The exact mode of action of this compound is not yet fully understood. As a derivative of benzimidazole, it may share similar mechanisms of action. Benzimidazoles are known to interact with various biological targets, stimulating a range of biological reactions . .
Biochemical Pathways
The biochemical pathways affected by this compound are not yet fully elucidated. Given its structural similarity to benzimidazole derivatives, it may affect similar pathways. Benzimidazole derivatives have been found to have significant antioxidant activity , suggesting that they may affect oxidative stress pathways
Result of Action
As a benzimidazole derivative, it may have a range of effects, including antiulcer, analgesic, and anthelmintic effects . .
Propiedades
IUPAC Name |
3-benzyl-2-[(4-nitrophenyl)methylsulfanyl]-4-oxo-N-propylquinazoline-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N4O4S/c1-2-14-27-24(31)20-10-13-22-23(15-20)28-26(29(25(22)32)16-18-6-4-3-5-7-18)35-17-19-8-11-21(12-9-19)30(33)34/h3-13,15H,2,14,16-17H2,1H3,(H,27,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIVIULCPXHSFAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC2=C(C=C1)C(=O)N(C(=N2)SCC3=CC=C(C=C3)[N+](=O)[O-])CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-benzyl-2-((4-nitrobenzyl)thio)-4-oxo-N-propyl-3,4-dihydroquinazoline-7-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

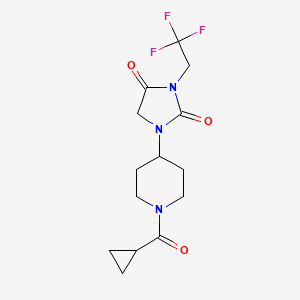
![4-((benzo[b]thiophene-2-carboxamido)methyl)-N-(tert-butyl)piperidine-1-carboxamide](/img/structure/B2936922.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide](/img/structure/B2936923.png)
![2-[[5-Methyl-1-(2,2,2-trifluoroethyl)pyrazol-3-yl]amino]acetic acid](/img/structure/B2936927.png)
![N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2936928.png)
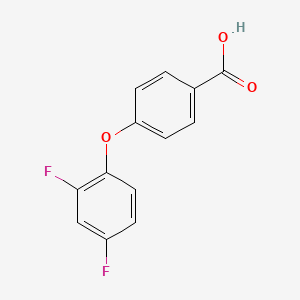
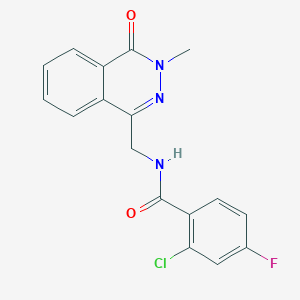

![1-(cyclopropylsulfonyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)azetidine-3-carboxamide](/img/structure/B2936936.png)

![1-(4-chlorophenyl)-8-ethoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2936939.png)
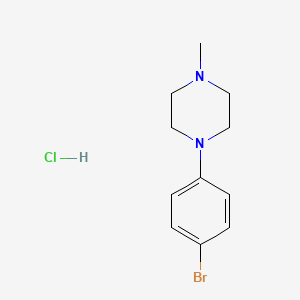
![2-Ethylsulfonyl-1-[(3-fluorophenyl)methyl]benzimidazole](/img/structure/B2936941.png)
